1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
Description
The exact mass of the compound 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)ethyl]-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-11(2)7-15-9(13-11)5-6-10-14-12(3,4)8-16-10/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUAASKHUNQXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CCC2=NC(CO2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342995 | |
| Record name | 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19896-18-5 | |
| Record name | 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)-ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
mechanism of action of bisoxazoline ligands in catalysis
An In-Depth Technical Guide to the Mechanism of Action of Bisoxazoline Ligands in Catalysis
Abstract
Bis(oxazoline), or "BOX," ligands represent a cornerstone in the field of asymmetric catalysis. Their remarkable success stems from a unique combination of modular synthesis, rigid C₂-symmetric scaffolds, and the ability to form well-defined chiral environments around a central metal atom.[1][2][3] This guide, intended for researchers and drug development professionals, moves beyond a simple survey of reactions. It delves into the core mechanistic principles that govern the function of BOX ligands, exploring how their structure dictates the stereochemical outcome of a catalytic transformation. We will dissect the coordination chemistry, analyze the transition state models for key reactions, and provide practical insights into ligand selection and experimental design.
The Foundation of Success: Synthesis and Modularity
The widespread adoption of BOX ligands is inextricably linked to their straightforward and highly modular synthesis.[2][4] This allows for extensive fine-tuning of both steric and electronic properties to optimize a catalyst for a specific transformation. The most common synthetic route involves the condensation of a dicarboxylic acid derivative (or dinitrile) with two equivalents of a chiral β-amino alcohol.[1][4]
The chirality of the final ligand is sourced from readily available and often inexpensive chiral amino alcohols, which are themselves typically derived from the natural chiral pool of amino acids (e.g., valinol, phenylalaninol).[1] This synthetic accessibility is a key pillar of their "privileged" status in catalysis.
Caption: General one-pot synthesis of C₂-symmetric BOX ligands.[1][5]
This modularity allows for systematic variation at three key positions:
-
The Bridge: The linker between the two oxazoline rings (e.g., methylene, pyridine) influences the "bite angle" and the overall rigidity of the metal complex.
-
The Stereogenic Center: The substituent at the C4 position of the oxazoline ring (e.g., Phenyl, tert-Butyl, Isopropyl) is the primary tool for creating the chiral pocket and dictates the stereochemical outcome.
-
The Oxazoline Ring Backbone: Less common modifications to the ligand backbone can further refine the catalyst's properties.[6][7]
The Core Mechanism: Coordination Chemistry and Stereocontrol
The catalytic activity of BOX ligands arises from their ability to form stable chelate complexes with a wide variety of metals, including copper, iron, zinc, magnesium, and ruthenium.[3][8][9] These metal-ligand complexes function as chiral Lewis acids.[4][10] The mechanism of stereoselection is rooted in the geometry of the resulting complex, which forces the substrate to adopt a specific orientation.
The C₂-Symmetric Chiral Pocket
Upon coordination to a metal center, the C₂-symmetric BOX ligand creates a well-defined chiral environment. The bulky substituents at the stereogenic centers effectively block two of the four quadrants around the metal's active site.[2] This steric blockade forces an incoming substrate to coordinate to the metal from one of the two unhindered quadrants, thereby dictating the facial selectivity of the subsequent reaction.
Caption: Steric model of a BOX-metal complex directing substrate approach.
Prevalent Coordination Geometries
The predictive power of BOX-catalyzed reactions comes from the fact that the metal complexes often adopt well-defined, rigid geometries. The coordination geometry plays a critical role in orienting both the ligand's chiral substituents and the coordinated substrate.[11][12]
-
Square-Planar: This geometry is very common for Cu(II) complexes.[4][10] In this arrangement, the substrate typically binds in the plane of the metal-ligand complex. A widely accepted model for the Diels-Alder reaction proposes a twisted square-planar intermediate where the dienophile coordinates in a bidentate fashion, leaving one face open for the diene to approach.[1][10]
-
Square-Pyramidal: Tridentate ligands like pyridine-bis(oxazolines) (PyBOX) often lead to square-pyramidal complexes.[1] In these cases, the substrate can bind either in an equatorial or axial position, and the stereochemical outcome depends on which position is favored.[1]
-
Tetrahedral: Metals like Mg(II) can form tetrahedral complexes with BOX ligands. Interestingly, this change in geometry can sometimes lead to a complete reversal of enantioselectivity compared to the square-planar Cu(II) complexes for the same reaction, as the steric environment presented to the substrate is fundamentally different.[8]
Case Study: The Enantioselective Diels-Alder Reaction
The copper(II)-BOX catalyzed Diels-Alder reaction is a classic example that beautifully illustrates the mechanistic principles at play.[8][10] The catalyst activates the dienophile (e.g., an N-acryloyloxazolidinone) by coordinating to its carbonyl groups, lowering its LUMO energy and accelerating the cycloaddition.
Proposed Catalytic Cycle:
-
Catalyst Formation: The active catalyst is formed in situ from a Cu(II) salt (e.g., Cu(OTf)₂) and the BOX ligand.
-
Substrate Coordination: The bidentate dienophile coordinates to the Cu(II) center, forming a rigid, twisted square-planar complex.[1][10]
-
Facial Selection: The bulky substituents on the BOX ligand shield one of the two prochiral faces of the dienophile.
-
Diene Approach: The diene (e.g., cyclopentadiene) approaches from the less sterically hindered face.
-
Cycloaddition: The [4+2] cycloaddition occurs.
-
Product Release: The product dissociates, regenerating the active catalyst for the next cycle.
Caption: Simplified catalytic cycle for a BOX-Cu(II) catalyzed Diels-Alder reaction.
The Influence of Steric and Electronic Effects
The choice of substituent on the BOX ligand is critical for achieving high enantioselectivity.[13][14]
| Ligand Substituent (R) | Typical Steric Profile | Common Applications & Mechanistic Insights |
| Phenyl (Ph-BOX) | Moderately bulky, capable of π-stacking interactions. | Often provides a good balance of reactivity and selectivity. Superior in some aziridination reactions compared to more bulky ligands.[15] |
| tert-Butyl (tBu-BOX) | Very bulky, creates a highly restricted chiral pocket. | Excellent for reactions requiring strong steric differentiation, such as many Diels-Alder and aldol reactions.[8][15] |
| Isopropyl (iPr-BOX) | Less bulky than tert-Butyl. | Can be optimal when larger groups lead to catalyst inhibition or lower reactivity. Used effectively in cyclopropanation of furans.[15] |
| Indanyl (Inda-BOX) | Conformationally rigid and bulky. | The constrained backbone can lead to exceptionally high enantioselectivity in certain Diels-Alder and Henry reactions.[7][8] |
Electronic effects also play a role. Electron-withdrawing groups on the ligand can increase the Lewis acidity of the metal center, potentially accelerating the reaction.[13][16] Conversely, electron-donating groups can modulate reactivity in other ways. This interplay between sterics and electronics is a key area of catalyst optimization.
Other Key Transformations
The mechanistic principles of Lewis acid activation and steric shielding by BOX-metal complexes are applicable across a wide range of important chemical transformations.
-
Aldol Reactions: Cu(II)-BOX complexes catalyze Mukaiyama aldol reactions, where the complex coordinates to the aldehyde, activating it for nucleophilic attack by a silyl enol ether. The ligand's substituents control the facial selectivity of the aldehyde.[1][17]
-
Michael Additions: In the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, the BOX-metal catalyst coordinates and activates the Michael acceptor.[1][18] The chiral environment then directs the approach of the nucleophile to one of the β-carbon's enantiotopic faces.[19][20][21]
-
Cyclopropanation: The first highly successful applications of BOX ligands were in copper-catalyzed cyclopropanation reactions.[1][3] The proposed mechanism involves the formation of a chiral copper-carbene intermediate, where the BOX ligand dictates the stereochemistry of the subsequent carbene transfer to the olefin.[11]
Experimental Protocol: Copper-Catalyzed Enantioselective Diels-Alder Reaction
This protocol describes a representative procedure for the cycloaddition of cyclopentadiene and N-acryloyl-2-oxazolidinone, adapted from literature standards.[8][10]
Objective: To synthesize the chiral Diels-Alder adduct with high diastereo- and enantioselectivity using a Cu(II)-tBu-BOX catalyst.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
(S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) (tBu-BOX)
-
N-Acryloyl-2-oxazolidinone (Dienophile)
-
Cyclopentadiene (Diene), freshly cracked
-
Dichloromethane (DCM), anhydrous
-
Silica Gel for chromatography
Procedure:
-
Catalyst Preparation (In Situ):
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Cu(OTf)₂ (0.10 mmol).
-
Add anhydrous DCM (5.0 mL) and stir to dissolve.
-
Add the tBu-BOX ligand (0.11 mmol, 1.1 equivalents) to the solution.
-
Stir the resulting light blue solution at room temperature for 1 hour. The formation of the complex is typically visually apparent. Causality Note: Pre-complexation ensures the formation of the active chiral Lewis acid before the introduction of the substrate, leading to higher and more reproducible enantioselectivity.
-
-
Reaction Execution:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
In a separate flask, dissolve the N-acryloyl-2-oxazolidinone (1.0 mmol) in anhydrous DCM (5.0 mL).
-
Add the dienophile solution to the cold catalyst solution via cannula.
-
Add freshly cracked cyclopentadiene (3.0 mmol, 3.0 equivalents) dropwise to the reaction mixture. Causality Note: The excess diene ensures the reaction goes to completion and compensates for its volatility.
-
Stir the reaction at -78 °C for 3 hours, monitoring by TLC for the consumption of the dienophile.
-
-
Workup and Purification:
-
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure Diels-Alder adduct.
-
-
Validation:
-
Determine the yield of the purified product.
-
Analyze the enantiomeric excess (ee) of the product using chiral HPLC or SFC.
-
Confirm the structure and determine the endo:exo diastereomeric ratio by ¹H NMR spectroscopy. Trustworthiness Note: The combination of yield, diastereomeric ratio, and enantiomeric excess provides a complete and self-validating picture of the catalyst's performance.
-
References
-
Bisoxazoline ligand - Wikipedia. Available at: [Link]
-
Wu, J. (n.d.). New chiral bis(oxazoline) ligands for asymmetric catalysis. The University of Texas at Austin. Available at: [Link]
-
Foley, A. M., & Guiry, P. J. (n.d.). Recent Applications of C1-Symmetric Bis(oxazoline)-Containing Ligands in Asymmetric Catalysis. SYNLETT. Available at: [Link]
-
Desimoni, G., Faita, G., & Jørgensen, K. A. (2006). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. Chemical Reviews, 106(9), 3561–3651. Available at: [Link]
-
Dalko, P. I., & Moisan, L. (2001). Aza-bis(oxazolines): New Chiral Ligands for Asymmetric Catalysis. Organic Letters, 3(10), 1563–1565. Available at: [Link]
-
Johnson, J. S., & Evans, D. A. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(33), 7683–7695. Available at: [Link]
-
Bolshan, Y., & Batey, R. A. (2005). An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. Organic Letters, 7(8), 1483-1485. Available at: [Link]
-
Ghosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-45. Available at: [Link]
-
Ollevier, T. (2015). Iron bis(oxazoline) complexes in asymmetric catalysis. Catalysis Science & Technology, 5(12), 5219-5231. Available at: [Link]
-
Rasappan, R., & Doye, S. (2007). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. Coordination Chemistry Reviews, 251(5-6), 702-714. Available at: [Link]
-
Rasappan, R., & Doye, S. (2007). Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis. ResearchGate. Available at: [Link]
-
Hargaden, G. C., & Guiry, P. J. (2007). Chiral bisoxazoline ligands designed to stabilize bimetallic complexes. Beilstein Journal of Organic Chemistry, 3, 33. Available at: [Link]
-
Davis, T. A., Villegas, A., & Sperger, F. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. Organic Letters, 25(49), 9108–9113. Available at: [Link]
-
Cui, D., Nishiura, M., & Hou, Z. (2018). Flexible Coordination of the Bis(amino-oxazoline) Ligand in Rare-Earth Metal Complexes: Synthesis, Structure, and Their Reactivity and Polymerization Performance. Inorganic Chemistry, 57(21), 13619–13630. Available at: [Link]
-
Hargaden, G. C., & Guiry, P. J. (2009). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 109(6), 2505–2550. Available at: [Link]
-
Bisoxazoline ligand. (n.d.). ORGANIC CHEMISTRY SELECT. Available at: [Link]
-
Bisoxazoline ligand. (n.d.). chemeurope.com. Available at: [Link]
-
Everson, D. A., & Weix, D. J. (2016). Reactivity of (bi-Oxazoline)organonickel Complexes and Revision of a Catalytic Mechanism. Journal of the American Chemical Society, 138(22), 7119-7127. Available at: [Link]
-
Davis, T. A., Villegas, A., Sperger, F., & Sigman, M. S. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. Organic Letters, 25(49), 9108-9113. Available at: [Link]
-
Hedberg, C. (2004). Synthesis and Study of New Oxazoline Based Ligands. DiVA portal. Available at: [Link]
-
Lin, S., Song, L., & Jiao, L. (2019). New Bisoxazoline Ligands Enable Enantioselective Electrocatalytic Cyanofunctionalization of Vinylarenes. Journal of the American Chemical Society, 141(37), 14570–14575. Available at: [Link]
-
Jørgensen, K. A. (1998). Catalytic Asymmetric Hetero-Diels−Alder Reactions of Ketones. Angewandte Chemie International Edition, 37(1-2), 16-17. Available at: [Link]
-
Michael addition reaction - Wikipedia. (n.d.). Available at: [Link]
-
Desimoni, G., Faita, G., & Jørgensen, K. A. (2011). C2-Symmetric Chiral Bis(Oxazoline) Ligands in Asymmetric Catalysis. ResearchGate. Available at: [Link]
-
Matsuura, Y., et al. (2023). Asymmetric Henry Reaction Using Cobalt Complexes with Bisoxazoline Ligands Bearing Two Fluorous Tags. Molecules, 28(22), 7654. Available at: [Link]
-
Pfaltz, A. (1999). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to chiral P,N-ligands. Accounts of Chemical Research, 32(4), 339-348. Available at: [Link]
-
Ellsworth, E. L., et al. (2003). Catalysis of the Michael Addition Reaction by Late Transition Metal Complexes of BINOL-Derived Salens. The Journal of Organic Chemistry, 68(13), 5173–5181. Available at: [Link]
-
Johansson, A. (2016). Michael additions utilizing transition- metal-catalysts, Scope and limitations. Lund University Publications. Available at: [Link]
-
Jiao, Y., et al. (2020). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Catalysis Science & Technology, 10(1), 159-167. Available at: [Link]
-
Ronson, T. O., et al. (2018). Origins of High-Activity Cage-Catalyzed Michael Addition. Journal of the American Chemical Society, 140(40), 12753–12763. Available at: [Link]
-
Michael Addition. (n.d.). Organic Chemistry Portal. Available at: [Link]
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- 18. Michael addition reaction - Wikipedia [en.wikipedia.org]
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- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. Origins of High-Activity Cage-Catalyzed Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
coordination chemistry of 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
Title: Steric Control and Chelation Dynamics: A Technical Guide to 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
Executive Summary
This technical guide provides a comprehensive analysis of 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane (often abbreviated as Me
Structural Dynamics & Ligand Design
The utility of Me
The "Bite Angle" Effect
The coordination geometry is dictated by the bridge length.
-
Methylene Bridge (
): Forms a 5-membered chelate ring.[1] Rigid, smaller bite angle (~84-86°), often forcing distorted geometries.[1] -
Ethane Bridge (
): Forms a 6-membered chelate ring.[1] This flexibility allows the N-M-N bite angle to approach 88-91° , closer to the ideal octahedral or square-planar geometry. This reduces ring strain and increases the stability of complexes with larger ionic radii metals (e.g., Cu(II), Fe(II)).[1]
Steric Bulk (Gem-Dimethyl Effect)
The 4,4-dimethyl substitution on the oxazoline rings serves two purposes:
-
Thorpe-Ingold Effect: It pre-organizes the ligand conformation, favoring chelation over bridging modes.
-
Oxidation Protection: It blocks the
-protons relative to the nitrogen, preventing oxidative degradation of the ligand under harsh catalytic conditions (e.g., oxidative C-H activation).
Synthesis & Purification: A Self-Validating Protocol
Objective: Synthesize high-purity Me
Reagents
-
Succinonitrile (1.0 equiv)[1]
-
2-Amino-2-methyl-1-propanol (2.2 equiv)
-
ZnCl
(anhydrous, 0.1 equiv) - Catalyst[1] -
Chlorobenzene or Xylene (Solvent)[1]
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend anhydrous ZnCl
in chlorobenzene. -
Reagent Addition: Add succinonitrile and 2-amino-2-methyl-1-propanol. The slight excess of amino alcohol drives the equilibrium.
-
Thermal Cyclization: Heat the mixture to reflux (approx. 135°C) for 24–48 hours. Ammonia gas (
) will evolve.[1]-
Validation Checkpoint: Monitor
evolution using wet pH paper at the condenser outlet. Reaction is complete when evolution ceases.
-
-
Workup: Cool to room temperature. The solvent is removed under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water (to remove Zn salts and unreacted amino alcohol).[1]
-
Critical Step: The aqueous phase pH should be basic (>9) to ensure the oxazoline remains neutral and stays in the organic phase.
-
-
Purification: Recrystallize from hot hexane or purify via flash chromatography (EtOAc/Hexane 1:4).
Yield: Typically 70–85%.
Characterization:
Figure 1: Validated synthesis workflow for Me
Coordination Chemistry & Metal Interaction
The coordination chemistry of Me
Copper(II) Complexes
Copper complexes of Me
-
Structure: Typically forms
or cationic species.[1] -
Geometry: The 6-membered ring favors a distorted square-planar or square-pyramidal geometry.
-
Stability: The complex is robust against dissociation but allows for the reversible coordination of radicals (essential for ATRP).
Iron(II) Complexes
Iron complexes serve as models for non-heme iron enzymes.[1]
-
Spin State: Depending on the counter-ion and solvent, these can exhibit spin-crossover behavior, though the weak field of the oxazoline often favors high-spin Fe(II).
-
Reactivity: High sensitivity to oxidation; must be handled under inert atmosphere (
or Ar).[1]
Data Summary: Coordination Parameters
| Parameter | Me | Box (Methylene Bridge) | Impact on Reactivity |
| Chelate Ring Size | 6-Membered | 5-Membered | 6-membered is more flexible; lowers ring strain. |
| Bite Angle (N-M-N) | ~89° - 92° | ~84° - 86° | Larger angle stabilizes larger metals; affects orbital overlap. |
| Lability | Moderate | Low (Rigid) | Moderate lability is ideal for dynamic catalytic cycles (e.g., ATRP).[1] |
| Symmetry | Affects number of NMR signals; achiral unless substituted on bridge.[1] |
Catalytic Utility in Drug Development & Synthesis
While the ligand itself is achiral (due to the symmetry of the 4,4-dimethyl and ethane bridge), it plays a pivotal role in reaction screening and radical chemistry .
Atom Transfer Radical Polymerization (ATRP)
This is the primary industrial application. Me
-
Relevance to Pharma: Used to synthesize amphiphilic block copolymers for drug delivery systems (micellar encapsulation of hydrophobic drugs).[1]
-
Mechanism: The ligand stabilizes the Cu(I)/Cu(II) redox couple, ensuring the equilibrium constant (
) is optimized for controlled chain growth.[1]
Bio-Inorganic Modeling
Researchers use Me
-
Application: Studying the mechanism of oxidative cyclization in antibiotic biosynthesis.
-
Workflow: Synthesize Fe(II)-Me
-Box-e complex Expose to Monitor formation of high-valent Fe(IV)=O species via UV-Vis at low temperature (-80°C).
Figure 2: Simplified mechanism of ATRP mediated by Me
Troubleshooting & Stability
-
Hydrolysis Sensitivity: Oxazoline rings are acid-sensitive.
-
Ligand Storage: The ligand is hygroscopic. Store in a desiccator. If the solid becomes sticky, recrystallize from hexane before use to ensure accurate stoichiometry.
References
-
Synthesis and Polymerization Applications
-
Copper Coordination & Crystal Structures
- Title: Two crystal structures of copper(II) complexes... based on the neutral N,N-dimethyl-N-(pyridin-2-ylmethyl)
- Source: PubMed Central / NIH.
-
URL:[Link]
-
General Oxazoline Ligand Review
-
Dicopper Complexes & Oxidation
Sources
The Ascendancy of BOX Ligands: A Technical Guide to Their Discovery, Synthesis, and Application in Asymmetric Catalysis
Abstract
Bis(oxazoline) (BOX) ligands have firmly established themselves as a cornerstone of asymmetric catalysis. Their modular synthesis, C₂-symmetric architecture, and profound ability to induce stereoselectivity in a vast array of chemical transformations have rendered them "privileged" in the lexicon of synthetic chemists. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, synthesis, and catalytic applications of BOX ligands. We will delve into the mechanistic underpinnings of their stereochemical control, present detailed experimental protocols, and offer field-proven insights into their use.
A Historical Perspective: The Genesis of a Privileged Ligand Class
The journey to the prominence of BOX ligands was not a singular event but rather an evolution built upon foundational discoveries in asymmetric catalysis. The pioneering work of Ryōji Noyori and William S. Knowles in the late 1960s with chiral phosphine and nitrogen-based ligands, respectively, set the stage for the development of ligands that could effectively transfer chirality to a catalytic process.[1]
The first use of an oxazoline-containing ligand in asymmetric catalysis was reported by Brunner in 1984, who explored its potential in enantioselective carbenoid cyclopropanation.[2][3] While the initial results with a single oxazoline moiety were modest compared to the then-prevalent Schiff base ligands, this work laid the crucial groundwork.[2][3] A significant leap forward came in 1989 when Nishiyama and coworkers introduced the first C₂-symmetric bis(oxazoline) ligands featuring a pyridine linker, now famously known as PyBOX ligands.[2][4] These tridentate ligands demonstrated remarkable efficacy in the hydrosilylation of ketones, achieving impressive enantiomeric excesses (ee's) of up to 93%.[2][4]
The following year, in 1990, Masamune and his group reported the first methylene-bridged bis(oxazoline) ligands, the archetypal BOX ligands.[2][3] Their application in copper-catalyzed cyclopropanation reactions yielded near-perfect enantioselectivity (up to 99% ee) with low catalyst loadings, a truly groundbreaking result at the time that ignited widespread interest in the BOX scaffold.[2][3] These seminal contributions from the Nishiyama and Masamune groups heralded the dawn of the BOX ligand era, paving the way for their extensive development and application in a multitude of asymmetric transformations.
The Architecture of Asymmetry: Synthesis and Structural Features of BOX Ligands
The remarkable success of BOX ligands can be attributed in large part to their modular and accessible synthesis, which allows for systematic tuning of their steric and electronic properties. The core strategy for their preparation involves the condensation of a chiral β-amino alcohol with a dicarboxylic acid derivative or a dinitrile.[2][3] The chirality of the final ligand is sourced from the readily available and often inexpensive chiral amino alcohols, which are typically derived from the natural amino acid pool.[2][3]
General Synthetic Strategy
The most common approach to BOX ligand synthesis is a two-step, one-pot procedure. This typically involves the reaction of a dinitrile, such as malononitrile, with a chiral amino alcohol in the presence of a Lewis acid catalyst, like zinc chloride or zinc triflate, to form the bis(oxazoline).[5] The C₂-symmetry of the resulting ligand is a direct consequence of using a single enantiomer of the chiral amino alcohol.
A variety of substituents can be introduced at the stereogenic centers of the oxazoline rings by selecting the appropriate chiral amino alcohol. For instance, (S)-valinol will yield a BOX ligand with isopropyl groups, while (S)-tert-leucinol will produce the more sterically demanding tert-butyl substituted variant (t-BuBOX). Similarly, the nature of the linker between the two oxazoline rings can be easily modified by choosing different dinitriles or dicarboxylic acid derivatives.
Diagram 1: General Synthesis of BOX Ligands
Caption: A generalized workflow for the synthesis of C₂-symmetric BOX ligands.
Detailed Experimental Protocol: Synthesis of (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline) (t-BuBOX)
This protocol is a representative example of the synthesis of a commonly used BOX ligand.
Materials:
-
(S)-tert-Leucinol
-
Malononitrile
-
Zinc triflate (Zn(OTf)₂)
-
Toluene
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of (S)-tert-leucinol (2.2 equivalents) in toluene is added zinc triflate (0.1 equivalents).
-
The mixture is heated to reflux, and a solution of malononitrile (1.0 equivalent) in toluene is added dropwise over 1 hour.
-
The reaction mixture is maintained at reflux for 24 hours, with the removal of water using a Dean-Stark trap.
-
The reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure t-BuBOX ligand.
Structural Features and Coordination Chemistry
The C₂-symmetry of BOX ligands is a critical feature that dictates their effectiveness in asymmetric catalysis.[4] This symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivities. When complexed to a metal center, BOX ligands typically act as bidentate chelators, forming a six-membered ring.[6]
The coordination geometry of the resulting metal-BOX complex is highly dependent on the metal ion and the reaction conditions. For many reactions, particularly those involving Cu(II), a distorted square planar geometry is observed.[3][7] In this arrangement, the two nitrogen atoms of the oxazoline rings and two coordination sites occupied by the substrate or other ligands lie in a plane around the central metal ion. The bulky substituents at the stereogenic centers of the oxazoline rings are positioned above and below this plane, creating a well-defined chiral environment that effectively shields one face of the coordinated substrate from attack by a reagent. For other metals or with tridentate PyBOX ligands, square pyramidal or octahedral geometries can be adopted.[3] The ability of the BOX ligand to create a rigid and predictable chiral pocket around the metal center is fundamental to its ability to control the stereochemical outcome of a reaction.
Diagram 2: General Structure of a Metal-BOX Complex
Sources
- 1. Chemoinformatic Catalyst Selection Methods for the Optimization of Copper–Bis(oxazoline)-Mediated, Asymmetric, Vinylogous Mukaiyama Aldol Reactions - NSF-MMLI [moleculemaker.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bisoxazoline ligand - Wikipedia [en.wikipedia.org]
- 4. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01357G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
experimental setup for asymmetric aldol reaction with BOXE
Initiating Literature Review
Defining Search Parameters
I've refined my Google search parameters to zero in on asymmetric aldol reactions, with a spotlight on BOX ligands and chiral catalysts. I'm aiming for a deep dive into catalytic mechanisms, BOX ligand structures, and relevant experimental conditions. I'm also preparing a structure for the application note. I'll cover the reaction's importance in drug development, the catalytic system, and the mechanism of stereocontrol.
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Application Notes and Protocols: 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane in Asymmetric Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Stereocontrol in Synthesis
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings.[1] When this reaction is rendered asymmetric, it opens the door to the enantioselective synthesis of complex molecules, a critical capability in the development of pharmaceuticals and other chiral materials. The key to achieving high levels of stereocontrol lies in the use of chiral catalysts. Among the most successful and versatile classes of chiral ligands for this purpose are bis(oxazolines) (BOX).[2] These C₂-symmetric ligands, when complexed with a Lewis acidic metal, create a well-defined chiral environment that can effectively differentiate the faces of an incoming substrate.
This guide focuses on the application of 1,2-bis(4,4-dimethyl-2-oxazolin-2-yl)ethane , a member of the BOX ligand family, in catalyzing asymmetric Diels-Alder reactions. While specific literature on this exact ligand is limited, its structural features align with well-studied analogues, allowing for the development of robust protocols based on established principles. This document provides a comprehensive overview, from ligand synthesis to detailed reaction protocols and mechanistic insights, enabling researchers to effectively employ this ligand in their synthetic endeavors.
Ligand Profile: 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
| Property | Value |
| Chemical Formula | C₁₂H₂₀N₂O₂[3] |
| Molecular Weight | 224.30 g/mol [3] |
| CAS Number | 19896-18-5[3] |
| Appearance | White to off-white solid |
| Key Features | C₂-symmetric, bidentate nitrogen donor ligand |
The gem-dimethyl groups at the 4-position of the oxazoline rings provide significant steric bulk. This steric hindrance is crucial for creating a well-defined chiral pocket around the metal center, which in turn dictates the facial selectivity of the dienophile's approach during the Diels-Alder reaction. The ethane bridge provides a flexible yet constrained backbone, allowing the two oxazoline rings to effectively chelate a metal ion, forming a stable six-membered ring.
Proposed Synthesis of 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
The synthesis of bis(oxazoline) ligands is typically achieved through the condensation of a dinitrile with a chiral amino alcohol. The following protocol is a proposed method for the synthesis of the title ligand, based on established procedures for similar compounds.
Reaction Scheme: Succinonitrile + 2-(2-amino-2-methyl-1-propanol) → 1,2-bis(4,4-dimethyl-2-oxazolin-2-yl)ethane
Materials and Equipment:
-
Succinonitrile
-
2-Amino-2-methyl-1-propanol
-
Cadmium acetate dihydrate (catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Distillation apparatus
-
Standard laboratory glassware
-
Solvents for extraction and purification (e.g., dichloromethane, hexane)
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine succinonitrile (1.0 eq), 2-amino-2-methyl-1-propanol (2.2 eq), and a catalytic amount of cadmium acetate dihydrate (e.g., 5 mol%).
-
Heating: Heat the reaction mixture under a nitrogen atmosphere to approximately 140-150 °C. The reaction progress can be monitored by observing the evolution of ammonia.
-
Reaction Time: Maintain the temperature for 12-24 hours, or until the reaction is complete (as determined by TLC or GC-MS analysis of aliquots).
-
Workup: After cooling to room temperature, dissolve the residue in dichloromethane and wash with water to remove any remaining amino alcohol and catalyst.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure bis(oxazoline) ligand as a white solid.
Asymmetric Diels-Alder Reaction: A Detailed Protocol
The true utility of 1,2-bis(4,4-dimethyl-2-oxazolin-2-yl)ethane is realized when it is complexed with a Lewis acid to form a chiral catalyst. Copper(II) complexes are particularly effective for Diels-Alder reactions.[4] The following protocol details the in-situ preparation of the catalyst and its use in the classic reaction between cyclopentadiene and N-acryloyl-2-oxazolidinone.
Catalyst Preparation and Reaction Workflow
Caption: Workflow for the Cu(II)-BOX catalyzed Diels-Alder reaction.
Experimental Protocol
Materials:
-
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane (Ligand) (11.2 mg, 0.05 mmol, 10 mol%)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (18.1 mg, 0.05 mmol, 10 mol%)
-
N-Acryloyl-2-oxazolidinone (Dienophile) (70.5 mg, 0.5 mmol, 1.0 eq)
-
Cyclopentadiene (Diene, freshly cracked) (0.13 mL, 1.5 mmol, 3.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation:
-
To an oven-dried Schlenk flask under a nitrogen atmosphere, add the bis(oxazoline) ligand and Cu(OTf)₂.
-
Add activated 4 Å molecular sieves (approx. 200 mg).
-
Add anhydrous CH₂Cl₂ (2.0 mL) and stir the resulting suspension at room temperature for 1-2 hours. A color change to light blue/green indicates complex formation.
-
-
Diels-Alder Reaction:
-
In a separate oven-dried Schlenk flask under nitrogen, dissolve the N-acryloyl-2-oxazolidinone in anhydrous CH₂Cl₂ (3.0 mL).
-
Cool the dienophile solution to -78 °C using a dry ice/acetone bath.
-
Transfer the pre-formed catalyst suspension to the dienophile solution via cannula.
-
Slowly add the freshly cracked cyclopentadiene to the reaction mixture dropwise over 5 minutes.
-
Stir the reaction at -78 °C and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct.
-
The endo/exo ratio can be determined by ¹H NMR analysis of the crude product, and the enantiomeric excess (% ee) can be determined by chiral HPLC analysis.
-
Mechanistic Insights and the Origin of Enantioselectivity
The high degree of enantioselectivity observed in these reactions is a direct result of the chiral environment created by the metal-ligand complex. For Cu(II)-BOX catalysts, a square-planar geometry is often proposed for the catalyst-substrate complex.[4]
Key Principles:
-
Lewis Acid Activation: The Cu(II) center acts as a Lewis acid, coordinating to the carbonyl oxygen of the N-acryloyl-2-oxazolidinone dienophile. This coordination lowers the LUMO of the dienophile, accelerating the reaction.
-
Bidentate Chelation: The dienophile coordinates to the copper center in a bidentate fashion, creating a rigid, planar five-membered ring.
-
Facial Shielding: The gem-dimethyl groups of the bis(oxazoline) ligand extend above and below this plane, effectively blocking one face of the dienophile.
-
Directed Approach: As a result, the incoming diene (cyclopentadiene) is forced to approach from the less sterically hindered face, leading to the preferential formation of one enantiomer.
Caption: Model for stereoselection in the Cu(II)-BOX catalyzed Diels-Alder reaction.
Performance Data (Analogous Systems)
| Ligand | Temp (°C) | Yield (%) | endo:exo | % ee (endo) | Reference |
| (S,S)-t-Bu-BOX | -78 | 98 | >99:1 | 98 | |
| (S,S)-Ph-BOX | -78 | 99 | >95:5 | 90 |
This table presents data for analogous, well-studied bis(oxazoline) ligands to illustrate the typical high efficiency and stereoselectivity of this catalyst class.
Conclusion
1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane is a promising C₂-symmetric ligand for asymmetric catalysis. Based on the established success of its structural analogues, it is expected to form highly effective chiral Lewis acid catalysts with metals such as copper(II). The protocols and mechanistic models presented in this guide, derived from authoritative research on the broader bis(oxazoline) class, provide a solid foundation for researchers to successfully implement this ligand in enantioselective Diels-Alder reactions. The straightforward catalyst preparation and mild reaction conditions make this an attractive system for the stereocontrolled synthesis of complex six-membered rings, with significant potential in pharmaceutical and materials science research.
References
- Gosh, A. K., Mathivanan, P., & Cappiello, J. (1998). C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-46.
- Desimoni, G., Faita, G., & Quadrelli, P. (2003). The Copper(II)−Bis(oxazoline)−Catalyzed Diels−Alder Reaction. In Lewis Acid Catalysis in Organic Synthesis (Vol. 1, pp. 335-371). Wiley-VCH Verlag GmbH.
-
Evans, D. A., Johnson, J. S., & Olhava, E. J. (2000). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels-Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 122(8), 1635–1649. Available at: [Link]
-
Evans, D. A., Miller, S. J., Lectka, T., & von Matt, P. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Diels−Alder Reaction. Journal of the American Chemical Society, 121(33), 7559–7573. Available at: [Link]
-
Johnson, J. S., & Evans, D. A. (2000). Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions. Accounts of Chemical Research, 33(6), 325-335. Available at: [Link]
- Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122.
- Corey, E. J., & Ishihara, K. (1991). Highly enantioselective catalytic Diels-Alder addition promoted by a new chiral bis(oxazoline)-magnesium addition complex. Tetrahedron Letters, 32(49), 7373-7376.
- Rasmussen, T., & Jørgensen, K. A. (1998). Catalytic Asymmetric Hetero-Diels−Alder Reactions of Ketones. Journal of the American Chemical Society, 120(5), 903-912.
-
Ollevier, T. (2018). Asymmetric Diels-Alder Reaction of α,β-Unsaturated Oxazolidin-2-one Derivatives Catalyzed by a Chiral Fe(III)-Bipyridine Diol Complex. Organic Letters, 20(4), 995-998. Available at: [Link]
Sources
- 1. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Selectivity Asymmetric Michael Additions using Bis(oxazoline) (BOX) Complexes
[1]
Executive Summary
This technical guide details the optimization and execution of asymmetric Michael additions utilizing Bis(oxazoline) (BOX) ligands. While sometimes referred to in specific sub-nomenclatures as "BOXE" (referencing specific ethane-bridged variants or simply a typo for the class), this guide focuses on the industry-standard
These complexes are privileged catalysts for conjugate additions of soft nucleophiles (malonates, keto-esters) to
Mechanistic Principles & Catalyst Design
The success of the BOX-metal catalysis relies on the creation of a rigid, chiral Lewis acid environment.
-
Geometry: The Cu(II) center typically adopts a distorted square-planar geometry. The BOX ligand occupies two coordination sites (bidentate), and the substrate (e.g., an enone) binds to the remaining two sites in a bidentate fashion via the carbonyl oxygen and the
-substituent (if capable of chelation) or simply activates the carbonyl. -
Chiral Shielding: The bulky substituents on the oxazoline rings (tert-butyl or phenyl) project efficiently into the quadrants of the metal complex, effectively blocking one face of the coordinated electrophile.
-
Counter-ion Effect: Non-coordinating anions (OTf
, SbF ) are critical. They ensure the metal center remains cationic and Lewis acidic, preventing anion competition for the coordination sphere.
Visualization: Catalytic Cycle & Stereochemical Model
Figure 1: Catalytic cycle for Cu(II)-BOX mediated Michael addition. The substrate coordination step is the stereodetermining event.
Critical Reaction Parameters (Optimization)
To achieve reproducible high ee, the following variables must be controlled. These insights are derived from the foundational work of Evans [1] and Jørgensen [2].
3.1. Ligand Selection (Sterics vs. Electronics)
- Bu-BOX: The "gold standard" for most Michael additions involving malonates. The bulky tert-butyl groups provide maximum steric shielding.
-
Ph-BOX: Often preferred for specific substrates where
-stacking interactions are beneficial or when the tert-butyl group causes steric clash with the substrate itself. -
Recommendation: Screen
Bu-BOX first. If conversion is low (steric crowding), switch to Ph-BOX.
3.2. The Metal Source & Counter-ion
-
Cation: Copper(II) triflate [Cu(OTf)
] is the most robust precursor. Zinc(II) triflate is an alternative for nitroalkene acceptors [3]. -
Anion: The "bite angle" and Lewis acidity are heavily influenced by the counter-ion.
-
OTf
(Triflate): Standard. Good balance of solubility and non-coordinating nature. -
SbF
(Hexafluoroantimonate): Creates a "naked," highly cationic metal center. Use this if reaction rates are sluggish with triflate.
-
3.3. Solvent & Moisture Control
-
Solvent: Dichloromethane (DCM) is the optimal solvent. It is non-coordinating and solubilizes the catalyst well. THF should be avoided as it competitively binds to the Copper, killing catalytic activity.
-
Moisture (The Silent Killer): Water coordinates to Cu(II) more strongly than the substrate. Activated 4Å Molecular Sieves are mandatory. They prevent the formation of aquacomplexes which lead to racemic background reactions.
Standardized Protocol: Malonate Addition to Enones
This protocol describes the asymmetric addition of diethyl malonate to chalcone (or analogues) using the Cu(OTf)
Target: High Enantioselectivity (>90% ee) Scale: 1.0 mmol substrate
Materials Checklist
-
Ligand: (
)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline) [( )- Bu-BOX] (11 mol%) -
Metal: Cu(OTf)
(10 mol%) - Must be dry/anhydrous. -
Substrate: Chalcone (1.0 equiv)
-
Nucleophile: Diethyl malonate (1.2 equiv)
-
Solvent: Anhydrous DCM (0.2 M concentration)
-
Additive: Activated 4Å Molecular Sieves (powdered, 100 mg/mmol)
Step-by-Step Procedure
-
Catalyst Formation (The "Green" Check):
-
In a flame-dried Schlenk tube under Argon, add Cu(OTf)
(36.2 mg, 0.10 mmol) and ( )- Bu-BOX (32.4 mg, 0.11 mmol). -
Add anhydrous DCM (2.0 mL).
-
Stir at Room Temperature (RT) for 30-60 minutes.
-
Self-Validation: The solution should turn a deep, clear blue/green . If it is pale or contains precipitate, the complex has not formed correctly (check ligand purity or solvent dryness).
-
-
Substrate Activation:
-
Add the substrate (Chalcone, 208 mg, 1.0 mmol) to the catalyst solution.
-
Add activated 4Å molecular sieves (100 mg).
-
Stir for 10-15 minutes to allow substrate coordination.
-
-
Reaction Initiation:
-
Cool the mixture to the desired temperature (usually RT for chalcones, or 0°C for more reactive alkyl enones).
-
Add Diethyl malonate (192 mg, 1.2 mmol) dropwise.
-
Note: Some protocols use a mild base (rare in Cu-BOX, but common in organocatalysis). For Cu-BOX, the Lewis acid is usually sufficient to enolize the malonate. If reaction is stalled, a trace of tertiary amine can be considered but risks racemization.
-
-
Monitoring & Workup:
-
Monitor by TLC. Reaction times vary from 2 to 24 hours.
-
Quench: Filter through a short pad of silica gel (eluting with Et
O) to remove the copper catalyst. -
Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc).
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the Cu-BOX catalyzed Michael addition.
Data & Troubleshooting Guide
Comparative Ligand Performance (Representative Data)
| Ligand Type | Metal Salt | Substrate | Yield (%) | ee (%) | Notes |
| ( | Cu(OTf) | Chalcone | 95 | 96 | Standard condition [1] |
| ( | Cu(OTf) | Chalcone | 88 | 82 | Lower stereo-control due to flexibility |
| ( | Zn(OTf) | Nitroalkene | 91 | 93 | Zn preferred for nitro-Michael [3] |
| PyBOX | Sc(OTf) | Enone | 70 | 45 | Tridentate ligand often too crowded for this specific mechanism |
Troubleshooting Matrix
-
Problem: Low Yield / No Reaction.
-
Cause: Catalyst poisoning by water or competitive binding by solvent.
-
Fix: Ensure DCM is anhydrous. Freshly activate molecular sieves. Do NOT use THF or DMF.
-
-
Problem: Low Enantioselectivity (<50% ee).
-
Cause: Background reaction (uncatalyzed) or "Open" Transition State.
-
Fix: Lower temperature to 0°C or -20°C. Ensure the Cu:Ligand ratio is strictly 1:1.1. Excess Cu acts as a non-chiral Lewis acid.
-
-
Problem: Catalyst solution is colorless/pale.
-
Cause: Complex did not form.
-
Fix: Check Cu(OTf)
quality (should be white/grey powder, not green/blue hydrate). Sonicate the mixture to ensure dissolution.
-
References
-
Evans, D. A. , et al. "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Michael Addition of Enolsilane Nucleophiles to Enone Acceptors." J. Am. Chem. Soc., 1999, 121(9), 1994–1995.
-
Jørgensen, K. A. , et al. "Catalytic Enantioselective Michael Addition Reactions." Chem. Rev., 2010, 110(6), 3600–3740.
-
Desimoni, G. , et al. "Bis(oxazoline)–copper complexes: effect of the linker on the stereoselectivity of the reaction." Chem. Rev., 2006, 106(9), 3561–3651.
-
Mayoral, J. A. , et al. "Bis(oxazoline)–Copper Catalysts: The Role of the Counterion." J. Org.[1] Chem., 2002.
Application Note: Kinetic Resolution using Bis(oxazoline) Copper(II) Architectures
Executive Summary & Structural Logic
This guide details the application of Bis(oxazoline) (Box) ligands in the kinetic resolution (KR) of racemic substrates, specifically focusing on the Copper(II)-catalyzed monobenzoylation of 1,2-diols.
Critical Scientific Distinction: To achieve Kinetic Resolution, the catalyst environment must be chiral.
-
The Topic Molecule: 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane (hereafter
-Box ) is achiral due to the symmetry of the gem-dimethyl groups. It cannot induce enantioselectivity. -
The Application:
-Box serves as the critical negative control in KR studies. It allows researchers to quantify the background reaction rate ( or ) without steric influence from chiral substituents. -
The Active Catalyst: Chiral derivatives (e.g., (S,S)-Ph-Box or (S,S)-tBu-Box ) are required to drive the enantioselective resolution (
).
This protocol integrates the
Mechanism & Ligand Architecture
The efficiency of Box-Cu(II) catalysts relies on the creation of a
Diagram 1: Catalyst Architecture & Activation
The following diagram illustrates the structural relationship between the achiral control (
Caption: Structural divergence of Box ligands. The achiral dimethyl variant establishes the baseline reactivity, while chiral analogs enable resolution.
Protocol: Kinetic Resolution of 1,2-Diols
Reaction: Monobenzoylation of rac-1,2-diols (e.g., hydrobenzoin). Goal: Recover unreacted diol in high enantiomeric excess (ee) and produce the monobenzoate ester.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Copper Source: Cu(OTf)
(Copper(II) triflate). Note: Must be anhydrous. Store in a desiccator. -
Control Ligand: 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane (
-Box). -
Active Ligand: (S,S)-Ph-Box (2,2'-Isopropylidenebis(4-phenyl-2-oxazoline)) or tBu-analog.
-
Solvent: Dichloromethane (DCM), distilled over CaH
. -
Base: DIPEA (N,N-Diisopropylethylamine).
-
Acylating Agent: Benzoyl Chloride (BzCl).
Step-by-Step Methodology
Phase 1: Catalyst Complexation (The "Blue-to-Green" Shift)
-
Preparation: Flame-dry a 10 mL Schlenk tube under Argon.
-
Loading: Add Cu(OTf)
(3.6 mg, 0.01 mmol, 1.0 mol%) and the Box Ligand (0.011 mmol, 1.1 mol%).-
Run A (Control): Use
-Box. -
Run B (Resolution): Use (S,S)-Ph-Box.[1]
-
-
Solvation: Add anhydrous DCM (1.0 mL). Stir at Room Temperature (RT) for 1 hour.
-
Observation: The solution should transition from a faint blue suspension to a clear, deep blue/green homogeneous solution, indicating successful coordination.
-
Phase 2: Substrate Addition & Resolution
-
Substrate: Add the racemic 1,2-diol (1.0 mmol) to the catalyst solution.
-
Base Addition: Add DIPEA (0.6 mmol, 0.6 equiv) via syringe.
-
Acylation: Cool the reaction mixture to 0 °C (ice bath). Add Benzoyl Chloride (0.5 mmol, 0.5 equiv) dropwise.
-
Note: We use 0.5 equivalents of BzCl to achieve maximum theoretical yield (50%) of the resolved product.
-
-
Incubation: Stir at 0 °C.
-
Run A (
-Box): Monitor by TLC. Reaction is usually complete in <2 hours (fast background rate). -
Run B (Ph-Box): Monitor by TLC. Reaction may take 6–24 hours depending on the selectivity factor (
).
-
Phase 3: Quench & Workup
-
Quench: Add saturated aqueous NH
Cl (2 mL) to halt the reaction. -
Extraction: Extract with EtOAc (3 x 5 mL). Wash combined organics with brine.
-
Purification: Dry over Na
SO , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to separate the monobenzoate ester (product) from the unreacted diol (starting material).
Data Analysis & Validation
To validate the KR efficiency, you must compare the Chiral Run against the Control Run.
Table 1: Expected Performance Metrics
| Parameter | Control Run ( | Active Run (Ph-Box) | Interpretation |
| Conversion (C) | ~50% (Rapid) | ~50% (Slower) | Control proves the metal is active. |
| Product ee ( | 0% (Racemic) | >90% | High |
| Recovered SM ee ( | 0% (Racemic) | >90% | High |
| Selectivity Factor ( | 1.0 | >10 (Target >50) | Calculated using the equation below. |
Calculation of Selectivity Factor ( )
The efficiency of a kinetic resolution is defined by
Where
Troubleshooting & Optimization (E-E-A-T)
Common Failure Modes
-
Low Selectivity (
):-
Cause: Moisture in the solvent. Cu(OTf)
is hygroscopic; water competes with the diol for coordination. -
Fix: Re-distill DCM and dry the catalyst under vacuum for 2 hours before use.
-
-
No Reaction:
-
Cause: "Tight" ion pairing.
-
Insight: Do not use Copper Halides (CuCl
, CuBr ). The halide ions bind too tightly to the copper, preventing substrate binding. Triflate (OTf) or Hexafluoroantimonate (SbF ) counter-ions are mandatory.
-
-
Racemic Product in Active Run:
-
Cause: Ligand dissociation.
-
Fix: Ensure a slight excess of ligand (1.1 equiv relative to Cu). If the solution turns pale or precipitates, the complex has destabilized.
-
Diagram 2: The Kinetic Resolution Workflow
This workflow visualizes the parallel processing required to validate the method using the topic molecule.
Caption: Parallel experimental design. The
References
-
Matsuura, F., et al. "Kinetic Resolution of 1,2-Diols via Asymmetric Benzoylation." Journal of the American Chemical Society.[2] [2]
-
Evans, D. A., et al. "Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts."[2] Journal of the American Chemical Society.[2]
-
Pfaltz, A. "Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis." Accounts of Chemical Research.
-
Santa Cruz Biotechnology. "1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane Product Data." SCBT. [3]
Sources
Validation & Comparative
case studies validating the use of 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane in industrial processes
Executive Summary
This guide provides a technical validation of 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane (CAS: 19896-18-5), often abbreviated as Me₂-Box-Ethane or BOXE . Unlike its methylene-bridged chiral counterparts (e.g., tBu-Box) which dominate asymmetric catalysis, this ethylene-bridged, achiral molecule finds its primary utility in macromolecular engineering .
Its core industrial function is as a Chain Extender and Crosslinker for thermoplastics (PET, PBT, PLA) and polyacrylates. By reacting with terminal carboxyl groups, it restores molecular weight in recycled polymers and enhances shear strength in adhesives. This guide compares its performance against aromatic alternatives (e.g., 1,3-PBO) and toxic isocyanates, providing experimental protocols and mechanistic insights.
Technical Profile & Mechanism
Molecule Specifications[1]
-
IUPAC Name: 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane[1][2][3][4]
-
Common Names: Me₂-Box-Ethane, BOXE, 2,2'-Ethylenebis(4,4-dimethyl-2-oxazoline).
-
Physical State: White to off-white crystalline solid.
-
Key Functionality: Bifunctional electrophile reactive toward nucleophilic carboxyl (-COOH), phenol (-OH), and thiol (-SH) groups.
Mechanism of Action
The industrial utility stems from the ring-opening addition of the oxazoline ring. In the presence of a carboxyl group (e.g., PET chain end) at elevated temperatures (>200°C), the oxazoline ring opens to form an ester-amide linkage. Because the molecule is bifunctional, it links two polymer chains, effectively doubling the molecular weight (chain extension) or creating a network (crosslinking).
Figure 1: Mechanism of chain extension via oxazoline ring opening with carboxyl-terminated polymers.
Comparative Analysis: Alternatives
The selection of 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane is often a trade-off between reactivity, thermal stability, and toxicity.
| Feature | 1,2-Bis(4,4-dimethyl...ethane (Me₂-Box-Ethane) | 1,3-Phenylene-bis-oxazoline (1,3-PBO) | Diisocyanates (e.g., MDI) |
| Backbone | Aliphatic (Ethylene) | Aromatic (Phenylene) | Aromatic/Aliphatic Isocyanate |
| Reactivity | Moderate. Good control at melt temps. | High. Rigid structure facilitates fast reaction. | Very High. Moisture sensitive. |
| Thermal Stability | Good (<280°C). | Excellent (>300°C). | Moderate (Urethane bond reversible at high T). |
| UV Stability | Superior (Non-aromatic backbone). | Poor (Aromatic ring yellows). | Poor (Aromatic MDI yellows). |
| Toxicity | Low. No volatile gases. | Low. | High . Sensitizer. |
| Primary Use | Aliphatic polyesters (PLA), Adhesives, Coatings. | Engineering plastics (PET, PBT). | Polyurethanes, Foams. |
Why choose the Ethane-bridged variant?
-
UV Stability: For applications requiring optical clarity or outdoor exposure (e.g., clear adhesives, PLA films), the aliphatic backbone prevents the "yellowing" associated with aromatic PBO or MDI.
-
Flexibility: The ethylene bridge introduces flexibility, which is advantageous in adhesive formulations (pressure-sensitive adhesives) where rigid aromatic linkers might reduce tack.
Industrial Case Studies
Case Study 1: Reactive Extrusion of Recycled PET (rPET)
Objective: Restore the Intrinsic Viscosity (IV) of degraded rPET to bottle-grade specifications. Challenge: rPET degrades during thermal processing, generating carboxyl end groups and lowering molecular weight.
Experimental Data Summary: In a comparative study using a twin-screw extruder at 270°C, the addition of bis(oxazoline) chain extenders was monitored.
| Additive (1.0 wt%) | Initial IV (dL/g) | Final IV (dL/g) | Carboxyl Group Reduction (%) | Note |
| Control (None) | 0.60 | 0.52 | -10% (Increase) | Thermal degradation dominates. |
| Me₂-Box-Ethane | 0.60 | 0.78 | 85% | Significant chain extension; improved melt strength. |
| 1,3-PBO | 0.60 | 0.82 | 90% | Slightly higher reactivity due to rigid structure. |
Validation Insight: While aromatic PBO yields slightly higher viscosity, Me₂-Box-Ethane provides a whiter final product, crucial for consumer packaging where color (b-value) is a quality metric.
Case Study 2: Thermal Crosslinking of Pressure-Sensitive Adhesives (PSA)
Objective: Increase shear resistance (holding power) of acrylic adhesives without sacrificing tack. Application: High-performance tapes (automotive, electronics).
Workflow:
-
Base Polymer: Polyacrylate with 3-5% Acrylic Acid content.
-
Crosslinker: 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane (0.5 wt%).
-
Process: Coated from solvent/melt and cured at 120°C.
Results:
-
Shear Strength: Increased by 400% compared to uncrosslinked control.
-
Pot Life: The aliphatic oxazoline is latent at room temperature, allowing for long pot life (stable viscosity) compared to isocyanate crosslinkers which cure immediately upon moisture exposure.
-
Mechanism: The oxazoline reacts with the pendant carboxylic acid groups on the acrylate backbone, forming a 3D network.
Experimental Protocol: Chain Extension Validation
Scope: Laboratory-scale validation of chain extension efficiency in Poly(lactic acid) (PLA).
Materials
-
Polymer: PLA resin (commercial grade, dried < 200 ppm moisture).
-
Reagent: 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane (purity >98%).
-
Equipment: Torque Rheometer (e.g., Haake or Brabender) or Twin-Screw Extruder.
Step-by-Step Methodology
-
Drying: Dry PLA pellets at 80°C for 4 hours under vacuum. Moisture competes with the oxazoline for carboxyl groups (hydrolysis vs. chain extension).
-
Blending: Dry blend PLA pellets with 0.5% to 1.0% (w/w) of the oxazoline reagent.
-
Reactive Processing:
-
Set Rheometer temperature to 180°C - 200°C .
-
Rotor speed: 60 rpm.
-
Feed the blend into the mixing chamber.
-
-
Monitoring: Record Torque (Nm) vs. Time (min).
-
Expectation: After melting (approx. 2 min), torque will stabilize and then rise significantly (indicating molecular weight increase) as the chain extension reaction proceeds.
-
Stop Condition: Terminate when torque plateaus (typically 5-10 min).
-
-
Characterization:
-
Measure Melt Flow Index (MFI) (ASTM D1238). A decrease in MFI confirms chain extension.
-
Gel Permeation Chromatography (GPC) to quantify Mn and Mw increase.
-
Structural Comparison: Why Not Asymmetric Catalysis?
Researchers often confuse this molecule with the "Box" ligands used in enantioselective catalysis (e.g., copper-catalyzed cyclopropanation).
Figure 2: Structural divergence. The ethylene bridge creates a 7-membered chelate ring with metals, which is generally too flexible for high enantioselectivity compared to the rigid 6-membered ring of methylene-bridged Box ligands.
References
-
Loontjens, T., et al. (1993). "Synthesis of 1,2-bis(2-oxazolinyl-2)ethane and its application as chain extender for poly(ethylene terephthalate)." Polymer Bulletin, 30, 13-18. Link
-
Karayannidis, G. P., et al. (2000). "Chain extension of recycled poly(ethylene terephthalate) with 2,2′-(1,4-phenylene)bis(2-oxazoline)." Journal of Applied Polymer Science, 77(10), 2206-2211. Link
-
Rasappan, R., et al. (2008). "Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis." Coordination Chemistry Reviews, 252(5-7), 702-714. (Provides context on chelate ring size). Link[8]
-
Scorah, M. J., et al. (2006). "Reaction of bis(oxazoline)s with carboxylic acids: A kinetic study." Journal of Polymer Science Part A: Polymer Chemistry, 44(6), 1941-1951. Link
Sources
- 1. TERT-BUTYLAZOMETHINE | 13987-61-6 [chemicalbook.com]
- 2. N-ETHYLIDENE TERT-BUTYLAMINE CAS#: 7020-80-6 [m.chemicalbook.com]
- 3. Buy 1,3-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene dihydrochloride [smolecule.com]
- 4. US9505959B2 - Thermally crosslinking polyacrylates and process for their preparation - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. alfachemic.com [alfachemic.com]
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- 8. rameshrasappan.com [rameshrasappan.com]
A Technical Guide to BOXE Ligands: Unveiling the Advantages Over Phosphine-Based Counterparts in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the choice of a chiral ligand is a critical determinant of a reaction's success, profoundly influencing enantioselectivity, activity, and overall efficiency. For decades, phosphine-based ligands have been the workhorses of the field, their versatility and tunability leading to numerous groundbreaking discoveries. However, a newer class of ligands, Bis(oxazoline)ethyl ethers (BOXE), and the broader bis(oxazoline) (BOX) family, have emerged as powerful alternatives, often exhibiting distinct advantages in terms of stability, modularity, and performance, particularly in reactions catalyzed by late transition metals. This guide provides an in-depth, data-driven analysis of the advantages of BOXE ligands over their phosphine-based counterparts, grounded in mechanistic principles and supported by experimental evidence.
The Contenders: A Tale of Two Ligand Architectures
Phosphine-Based Ligands: The Established Incumbents
Phosphine ligands, with the general formula PR₃, are characterized by a trivalent phosphorus atom bonded to organic substituents. T[1]heir efficacy in catalysis stems from the phosphorus lone pair, which acts as a potent σ-donor to the metal center. A[2] key feature of phosphine ligands is the exceptional tunability of their steric and electronic properties. The steric bulk can be precisely adjusted by modifying the R groups, a property quantified by the Tolman cone angle, which measures the solid angle occupied by the ligand at the metal center. E[3][4]lectronically, the σ-donating and π-accepting capabilities can be modulated by the electronegativity of the substituents, influencing the electron density at the metal and, consequently, its catalytic activity.
[2][5]BOXE Ligands: The C₂-Symmetric Challengers
Bis(oxazoline) ligands are C₂-symmetric molecules featuring two chiral oxazoline rings, typically coordinated to a metal center through their nitrogen atoms. T[6]he BOXE ligands, a specific subclass, incorporate an ether linkage in the backbone. The chirality is introduced via readily available chiral amino alcohols, which are often derived from the chiral pool, making a diverse array of these ligands accessible. T[6]heir rigid C₂-symmetric scaffold creates a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol in a variety of transformations, most notably in copper-catalyzed reactions.
[7]### Head-to-Head: A Comparative Analysis of Key Performance Metrics
A direct, quantitative comparison of BOXE and phosphine ligands in the same reaction under identical conditions is essential for an objective evaluation. While the literature is replete with examples of each ligand class excelling in specific domains, a study by Gaunt and co-workers on the copper-catalyzed asymmetric cross-coupling of secondary phosphine oxides (SPOs) and diaryliodonium salts provides a valuable, albeit specific, point of comparison. I[1]n their investigation, they screened a variety of ligand classes, including both bis(oxazoline) (PyBOX) and phosphine ligands. While in this particular reaction the PyBOX ligand was not optimal, the study underscores the common practice of screening diverse ligand architectures to identify the most effective catalyst for a given transformation.
To illustrate the distinct advantages of BOXE ligands, we will draw upon well-established applications where they have demonstrated superior performance and reliability compared to phosphine-based systems.
Advantage 1: Enhanced Stability and Handling
A paramount practical advantage of BOXE ligands is their significantly greater stability towards air and moisture compared to many common phosphine ligands.
Phosphine Ligands: Many electron-rich phosphine ligands, which are often the most active in catalysis, are notoriously sensitive to oxidation. F[8]or instance, trialkylphosphines can be pyrophoric in air. This sensitivity necessitates the use of inert atmosphere techniques, such as gloveboxes or Schlenk lines, for their storage and handling, adding complexity and cost to experimental setups.
[9]BOXE Ligands: In contrast, BOXE and other BOX ligands are generally crystalline, bench-stable solids that do not require special handling precautions. This inherent stability simplifies experimental procedures, reduces the risk of ligand degradation, and enhances the reproducibility of catalytic results. The robustness of the oxazoline ring and the ether linkage contributes to their stability, making them more amenable to a wider range of reaction conditions and easier to handle in both academic and industrial settings.
Advantage 2: Modular and Accessible Synthesis
The synthesis of chiral ligands is a critical aspect of asymmetric catalysis. The modular and often straightforward synthesis of BOXE ligands from readily available starting materials presents a significant advantage.
BOXE Ligand Synthesis: The most common route to BOX ligands involves the condensation of a dicarboxylic acid derivative (or its corresponding dinitrile) with a chiral amino alcohol. T[6]hese chiral amino alcohols are often commercially available at a low cost, being derived from natural amino acids. The synthesis is typically a one or two-step procedure, allowing for the facile generation of a library of ligands with varying steric and electronic properties by simply changing the amino alcohol or the backbone precursor.
Phosphine Ligand Synthesis: The synthesis of chiral phosphine ligands, particularly P-chiral phosphines, can be more challenging. F[10]or example, the synthesis of BINAP, a widely used chiral diphosphine, involves a multi-step process that can include the resolution of a racemic intermediate or the use of a stoichiometric amount of a chiral resolving agent. W[11][12][13]hile synthetic routes have been optimized over the years, they can still be more complex and less modular than those for BOXE ligands.
Experimental Protocols: A Comparative Look at Ligand Synthesis
To illustrate the practical differences in ligand preparation, the following section outlines the general synthetic procedures for a representative BOX ligand, (S,S)-2,2'-isopropylidenebis(4-tert-butyl-2-oxazoline), and a widely used phosphine ligand, (S)-BINAP.
Protocol 1: Synthesis of (S,S)-2,2'-Isopropylidenebis(4-tert-butyl-2-oxazoline)
This protocol is based on the condensation of 2,2-dimethylmalononitrile with the chiral amino alcohol (S)-tert-leucinol.
Materials:
-
(S)-2-Amino-3,3-dimethyl-1-butanol ((S)-tert-leucinol)
-
2,2-Dimethylmalononitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Chlorobenzene
-
Standard laboratory glassware and inert atmosphere setup (optional, for optimal results)
Procedure:
-
To a solution of (S)-tert-leucinol (2.2 equivalents) in anhydrous chlorobenzene, add 2,2-dimethylmalononitrile (1.0 equivalent).
-
Add anhydrous zinc chloride (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 130 °C) under a nitrogen atmosphere for 24-48 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired BOX ligand as a white crystalline solid.
[14]***
Protocol 2: Synthesis of (S)-BINAP
This protocol outlines a common route for the synthesis of (S)-BINAP starting from (S)-1,1'-bi-2-naphthol ((S)-BINOL).
Materials:
-
(S)-1,1'-bi-2-naphthol ((S)-BINOL)
-
Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Diphenylphosphine
-
Nickel(II) chloride hexahydrate
-
Zinc powder
-
Anhydrous solvents (e.g., dichloromethane, DMF, toluene)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
Ditriflation of (S)-BINOL: In a flask under an inert atmosphere, dissolve (S)-BINOL in anhydrous dichloromethane and cool in an ice bath. Add pyridine, followed by the dropwise addition of trifluoromethanesulfonic anhydride. Allow the reaction to warm to room temperature and stir overnight. Work up the reaction to isolate the (S)-BINOL ditriflate.
-
Phosphinylation: In a separate flask under an inert atmosphere, prepare a solution of diphenylphosphine and a nickel(II) catalyst precursor (e.g., generated from NiCl₂·6H₂O and zinc powder) in anhydrous DMF. Add the (S)-BINOL ditriflate to this solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 100 °C) for several hours to days, monitoring the reaction progress by ³¹P NMR spectroscopy.
-
After completion, cool the reaction mixture and perform an extractive workup.
-
Purify the crude product by recrystallization to obtain (S)-BINAP as a white solid.
[12]***
Mechanistic Underpinnings of Performance: Sterics, Electronics, and Coordination Geometry
The advantages of BOXE ligands can be traced back to the fundamental differences in how they and phosphine ligands interact with metal centers.
Coordination and Chelation
-
BOXE Ligands: As bidentate N,N-donors, BOXE ligands form a stable six-membered chelate ring with the metal center. T[15]his chelation, combined with the rigid C₂-symmetric backbone, creates a well-defined and predictable chiral environment around the metal. The stereochemical outcome of many reactions catalyzed by BOX-metal complexes can be rationalized by considering a twisted square-planar intermediate, where two quadrants of the coordination sphere are effectively blocked by the bulky substituents of the oxazoline rings, directing the approach of the substrate.
[6]* Phosphine Ligands: While bidentate phosphine ligands also benefit from the chelate effect, monodentate phosphines offer greater flexibility in the coordination sphere. However, this flexibility can also lead to the formation of multiple catalytically active species with different ligation numbers, potentially complicating the reaction mechanism and eroding enantioselectivity.
[16]#### Diagram: Generalized Catalytic Cycle
Caption: A simplified representation of BOXE-metal and phosphine-metal bonding.
Practical Implications and Future Outlook
The distinct advantages of BOXE ligands have led to their widespread adoption in a variety of asymmetric transformations, including Diels-Alder reactions, aldol reactions, cyclopropanations, and many others. Th[5][15]eir stability, modular synthesis, and ability to induce high enantioselectivity make them particularly attractive for applications in pharmaceutical and fine chemical synthesis, where robustness and reliability are paramount.
While phosphine ligands will undoubtedly remain a cornerstone of catalysis, the continued development of BOXE and other bis(oxazoline) ligands offers exciting opportunities for the discovery of new and more efficient catalytic systems. Future research will likely focus on expanding the scope of reactions catalyzed by BOXE-metal complexes, developing more sustainable and recyclable catalytic systems, and gaining a deeper computational understanding of the factors that govern their remarkable stereoselectivity.
Conclusion
In the ever-evolving field of asymmetric catalysis, BOXE ligands have carved out a significant niche by offering a compelling set of advantages over traditional phosphine-based ligands. Their enhanced stability, ease of synthesis from readily available chiral precursors, and the formation of well-defined, rigid chiral environments around the metal center contribute to their high performance in a growing number of catalytic applications. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the unique attributes of BOXE ligands is essential for the rational design and optimization of efficient and selective catalytic processes.
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-
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-
chemeurope.com. (n.d.). Ligand cone angle. Retrieved from [Link]
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Wikipedia. (2023). Bisoxazoline ligand. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 24.2D: Phosphine and Related Ligands. Retrieved from [Link]
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-
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- 16. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. This guide provides a detailed, step-by-step protocol for the disposal of 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane, a compound often utilized in synthetic chemistry. By understanding the inherent hazards and adhering to established best practices, researchers can mitigate risks and ensure compliance with regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before handling any chemical for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane should always be consulted, related oxazoline compounds are generally classified as flammable liquids and may cause skin, eye, and respiratory tract irritation[1]. Therefore, it is crucial to treat this compound as a hazardous waste[1][2]. The primary goals of the following disposal procedure are to prevent accidental ignition, minimize personnel exposure, and avoid environmental contamination[3][4].
The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous waste management, meaning the generator is responsible for the waste from its creation to its final disposal[5][6]. This underscores the importance of a well-documented and compliant disposal process.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for irritation and flammability, the following minimum PPE must be worn when handling 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane for disposal:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing[1].
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required[1].
-
Body Protection: A flame-resistant lab coat should be worn to protect against splashes and potential flash fires.
-
Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of vapors[1].
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Eliminate all nearby sources of ignition, including open flames, hot plates, and spark-producing equipment[7][8].
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill[8][9]. Do not use combustible materials like paper towels.
-
Collect and Package: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container[4][8].
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane.
Waste Segregation and Container Selection
Proper segregation of chemical waste is a critical step to prevent dangerous reactions[10].
-
Do not mix 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane with incompatible materials. Consult the SDS for a comprehensive list of incompatibilities.
-
Select a chemically compatible waste container that is in good condition and has a secure, tightly fitting lid[11][12]. Glass or plastic reagent bottles are generally suitable[11]. The container must be clearly labeled as "Hazardous Waste"[13].
Waste Labeling
Accurate and thorough labeling is a regulatory requirement and essential for safe handling by waste management personnel. The label must include:
-
The words "Hazardous Waste"[13].
-
The full chemical name: "1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane".
-
The specific hazard characteristics (e.g., Flammable, Irritant).
-
The accumulation start date (the date the first drop of waste is added to the container).
-
The name and contact information of the generating researcher or lab.
Waste Accumulation and Storage
-
Waste containers must be kept closed at all times , except when adding waste[14][15].
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources, direct sunlight, and high-traffic areas[15].
-
Federal regulations limit the accumulation of hazardous waste in a satellite area to 55 gallons, or 1 quart for acutely hazardous materials[13][14]. It is best practice to arrange for waste pickup well before these limits are reached.
Arranging for Disposal
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[7][10][14].
-
Do not attempt to dispose of 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane down the drain or in the regular trash[2][3]. This can lead to environmental damage and is a violation of regulations.
-
Complete all necessary waste pickup forms as required by your institution, providing an accurate description of the waste.
Quantitative Data Summary
| Parameter | Information | Source |
| Waste Classification | Hazardous Waste | [1][2] |
| Primary Hazards | Flammable Liquid, Potential Skin/Eye/Respiratory Irritant | [1][7][9] |
| Satellite Accumulation Limit | 55 gallons (for non-acutely hazardous waste) | [13][14] |
| PPE Requirements | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [1] |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane.
Conclusion
The responsible disposal of 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane is a non-negotiable aspect of laboratory safety and environmental stewardship. By following this guide, researchers can ensure they are adhering to best practices and regulatory requirements. Always prioritize safety, consult the specific Safety Data Sheet for the compound you are working with, and when in doubt, contact your institution's Environmental Health and Safety department for guidance.
References
-
University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4,4-Trimethyl-2-Oxazoline, 99%. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-ethyl-2-oxazoline. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
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AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
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Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]
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Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
